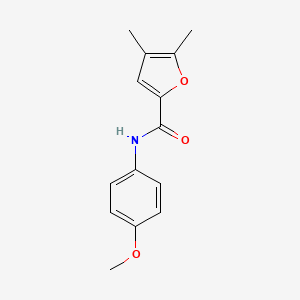
5-nitro-2-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone, commonly known as TNPH, is a yellow crystalline powder with a molecular weight of 311.25 g/mol. It is a derivative of 2,4-dinitrophenylhydrazine and is widely used in scientific research. TNPH is a versatile compound with a range of applications in biochemistry, pharmacology, and analytical chemistry. In
作用機序
TNPH reacts with carbonyl compounds to form a stable hydrazone derivative. The reaction is specific for aldehydes and ketones and does not react with other functional groups. The reaction is reversible and can be used to determine the concentration of carbonyl compounds in a sample.
Biochemical and Physiological Effects
TNPH has no known biochemical or physiological effects. It is not a drug and is not used for therapeutic purposes.
実験室実験の利点と制限
The advantages of using TNPH in lab experiments are its specificity for aldehydes and ketones, its stability, and its ease of use. TNPH is a relatively inexpensive reagent and is readily available. The limitations of using TNPH are that it requires a catalyst for synthesis, and it is not suitable for the determination of carbonyl compounds in the presence of other functional groups.
将来の方向性
There are several future directions for the use of TNPH in scientific research. One area of research is the study of protein carbonylation in aging and disease. TNPH can be used to determine the concentration of carbonyl compounds in biological samples, which can be correlated with disease progression. Another area of research is the development of new catalysts for the synthesis of TNPH. New catalysts could improve the yield and purity of TNPH and reduce the environmental impact of the synthesis process. Finally, TNPH could be used in the development of new analytical methods for the determination of carbonyl compounds in complex samples such as food and environmental samples.
Conclusion
In conclusion, TNPH is a versatile compound with a range of applications in scientific research. Its specificity for aldehydes and ketones makes it a useful tool in the determination of carbonyl compounds. TNPH has no known biochemical or physiological effects and is not used for therapeutic purposes. The future directions for the use of TNPH in scientific research include the study of protein carbonylation in aging and disease, the development of new catalysts for the synthesis of TNPH, and the development of new analytical methods for the determination of carbonyl compounds in complex samples.
合成法
TNPH can be synthesized by reacting 2,4-dinitrophenylhydrazine with 5-nitro-2-thiophenecarbaldehyde in the presence of a catalyst. The reaction yields TNPH as a yellow crystalline powder. The purity of TNPH can be improved by recrystallization.
科学的研究の応用
TNPH is widely used in scientific research as a reagent for the determination of carbonyl compounds. It is used in the analysis of aldehydes and ketones in biological fluids, food, and environmental samples. TNPH is also used in the determination of carbonyl compounds in pharmaceuticals and cosmetics. It is a useful tool in the study of protein carbonylation, a process involved in aging and various diseases.
特性
IUPAC Name |
2,4-dinitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O6S/c17-14(18)7-1-3-9(10(5-7)15(19)20)13-12-6-8-2-4-11(23-8)16(21)22/h1-6,13H/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVTDLVLVWIFM-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)


![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
![4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5831802.png)
![N-(tert-butyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5831804.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)

![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)